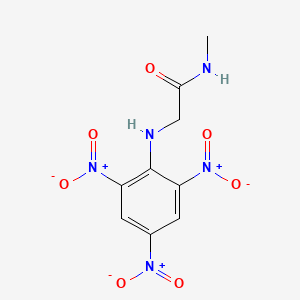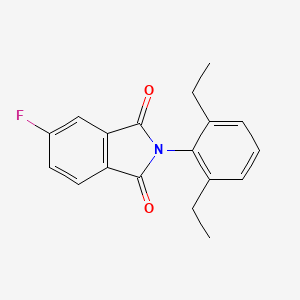![molecular formula C8H20N4O2 B14311651 Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]- CAS No. 112013-58-8](/img/structure/B14311651.png)
Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]-: is a derivative of glycine, an amino acid that plays a crucial role in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]- typically involves the reaction of glycine with bis(2-aminoethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Glycine+Bis(2-aminoethyl)amine→Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]-
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized to achieve high yields and purity of the product. The reaction is typically carried out in a solvent such as water or ethanol, and the product is purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]- can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can also be reduced under appropriate conditions to yield reduced derivatives.
Substitution: Substitution reactions involving the amino groups can lead to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]- is used as a building block in the synthesis of complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to study protein interactions and enzyme activities. It is also used in the development of biomaterials and drug delivery systems.
Medicine: The compound has potential applications in the development of therapeutic agents. It is used in the design of drugs targeting specific enzymes and receptors.
Industry: In the industrial sector, Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]- is used in the production of polymers, coatings, and adhesives. It is also used in the formulation of specialty chemicals.
Mécanisme D'action
The mechanism of action of Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of amino groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- N,N-Bis(2-aminoethyl)glycine
- Diethylenetriaminepentaacetic acid
- Ethylenediamine-N,N’-diacetic acid
Uniqueness: Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]- is unique due to its specific structure, which allows it to interact with a wide range of molecular targets
Propriétés
| 112013-58-8 | |
Formule moléculaire |
C8H20N4O2 |
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
2-[2-[bis(2-aminoethyl)amino]ethylamino]acetic acid |
InChI |
InChI=1S/C8H20N4O2/c9-1-4-12(5-2-10)6-3-11-7-8(13)14/h11H,1-7,9-10H2,(H,13,14) |
Clé InChI |
XOQUGCIJQMPKHM-UHFFFAOYSA-N |
SMILES canonique |
C(CN(CCN)CCNCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-butyl-N-[2-[2-[2-(dibutylamino)ethoxy]ethoxy]ethyl]butan-1-amine](/img/no-structure.png)

![8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro-](/img/structure/B14311621.png)

